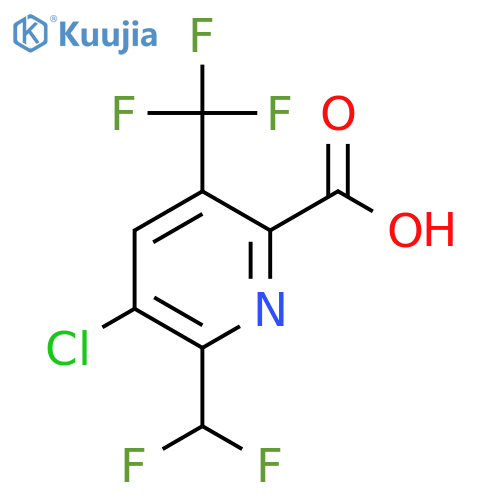

Cas no 1807127-43-0 (3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid)

3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid

-

- インチ: 1S/C8H3ClF5NO2/c9-3-1-2(8(12,13)14)4(7(16)17)15-5(3)6(10)11/h1,6H,(H,16,17)

- InChIKey: MFJJRRRPCJGEJS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(F)(F)F)C(C(=O)O)=NC=1C(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 298

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 50.2

3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029043972-1g |

3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid |

1807127-43-0 | 97% | 1g |

$2,920.40 | 2022-03-31 | |

| Alichem | A029043972-250mg |

3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid |

1807127-43-0 | 97% | 250mg |

$940.80 | 2022-03-31 | |

| Alichem | A029043972-500mg |

3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid |

1807127-43-0 | 97% | 500mg |

$1,597.40 | 2022-03-31 |

3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid 関連文献

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

8. Book reviews

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acidに関する追加情報

Introduction to 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid (CAS No. 1807127-43-0)

3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid, identified by the CAS number 1807127-43-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, characterized by the presence of multiple fluorinated substituents and a carboxylic acid functional group, make it a valuable intermediate in the synthesis of various bioactive molecules. The compound’s molecular structure, which includes a pyridine core appended with chloro, difluoromethyl, and trifluoromethyl groups, imparts distinct electronic and steric properties that are highly relevant for drug design and development.

The significance of this compound lies in its potential applications as a building block for more complex molecules. In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability, lipophilicity, and binding affinity towards biological targets. The specific arrangement of fluorine atoms in 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid contributes to its suitability for use in medicinal chemistry campaigns aimed at developing novel therapeutic agents.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors, which are among the most extensively studied classes of drugs in oncology and inflammatory diseases. The pyridine scaffold is a common motif in kinase inhibitors due to its ability to mimic the transition state of ATP binding. The introduction of electron-withdrawing fluorine groups enhances the compound’s interaction with the active site of kinases, thereby improving its potency and selectivity. Furthermore, the carboxylic acid moiety provides a site for further functionalization, allowing chemists to tailor the molecule’s properties to meet specific pharmacological requirements.

Recent studies have highlighted the utility of 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid in the development of next-generation antiviral agents. The structural features of this compound have been leveraged to design inhibitors targeting viral proteases and polymerases. For instance, modifications based on this scaffold have shown promise in preclinical trials against RNA viruses by disrupting critical enzymatic steps required for viral replication. The fluorinated substituents play a pivotal role in these interactions by modulating hydrogen bonding networks and hydrophobic pockets within the enzyme active sites.

The agrochemical sector has also recognized the potential of this compound as a precursor for advanced crop protection agents. Fluorinated pyridines are known to exhibit improved resistance against degradation from environmental factors, making them ideal candidates for long-lasting pesticides and herbicides. Researchers have explored derivatives of 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid to develop compounds that target specific enzymatic pathways in pests while minimizing harm to non-target organisms.

In terms of synthetic methodologies, 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid serves as a versatile intermediate that can be incorporated into larger molecules through various coupling reactions. The presence of both chloro and carboxylic acid functional groups allows for diverse transformations, including nucleophilic aromatic substitution (SNAr), amide bond formation, and esterification reactions. These synthetic pathways are well-documented in organic chemistry literature and have been adapted for large-scale production in industrial settings.

The compound’s stability under various reaction conditions makes it an attractive choice for multi-step syntheses involving harsh reagents or elevated temperatures. Additionally, its compatibility with modern green chemistry principles has been noted, as many fluorinated compounds can be synthesized using catalytic methods that reduce waste and energy consumption.

From a regulatory perspective, 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid (CAS No. 1807127-43-0) is subject to standard chemical safety protocols due to its reactive nature. However, its application in pharmaceuticals and agrochemicals has been thoroughly evaluated for toxicity and environmental impact. Manufacturers adhere to stringent guidelines to ensure that handling procedures minimize risks while maximizing efficiency.

The future prospects for this compound are promising, with ongoing research exploring new applications in material science and specialty chemicals. The unique electronic properties conferred by fluorinated substituents make it a candidate for advanced materials such as liquid crystals or organic semiconductors. As synthetic techniques continue to evolve, it is likely that 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid will find additional uses beyond traditional pharmaceuticals and agrochemicals.

1807127-43-0 (3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid) 関連製品

- 1556604-94-4(2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine)

- 94856-39-0(2-chloro-6,7-dimethylquinoline-3-carbaldehyde)

- 902855-84-9(7-bromo-9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one)

- 2321346-03-4((2E)-1-4-(thiolan-3-yl)-1,4-diazepan-1-yl-3-(thiophen-3-yl)prop-2-en-1-one)

- 1361815-65-7(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-acetate)

- 927888-44-6(4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-)

- 1694770-14-3(1-(2-methylquinolin-6-yl)prop-2-en-1-one)

- 18621-75-5(But-2-ene-1,4-diyl diacetate)

- 1272231-81-8(Tert-butyl 3-amino-5-methanesulfonylbenzoate)

- 946346-38-9(3-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one)